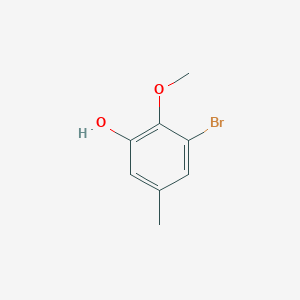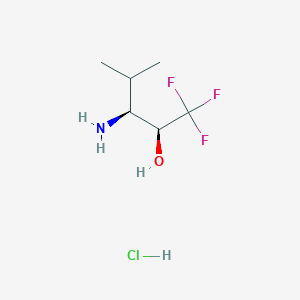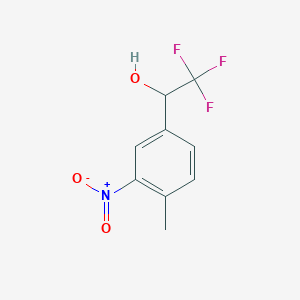
2-Amino-3,5-difluorobenzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,5-difluorobenzyl Alcohol, also known as (2-amino-3,5-difluorophenyl)methanol, is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol. This compound is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. It is a useful research chemical and has applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-difluorobenzyl Alcohol typically involves the reduction of 2-nitro-3,5-difluorobenzyl alcohol. The reduction can be achieved using various reducing agents such as iron powder in the presence of glacial acetic acid . The reaction conditions usually involve heating the mixture to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-nitro-3,5-difluorobenzyl alcohol using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-3,5-difluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and glacial acetic acid are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-amino-3,5-difluorobenzaldehyde or 2-amino-3,5-difluorobenzoic acid.
Reduction: Formation of 2-amino-3,5-difluorobenzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3,5-difluorobenzyl Alcohol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3,5-difluorobenzyl Alcohol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The fluorine atoms enhance its lipophilicity and stability, making it a valuable compound for drug design and development .
類似化合物との比較
Similar Compounds
- 2-Amino-3,5-difluorobenzaldehyde
- 2-Amino-3,5-difluorobenzoic acid
- 2-Amino-3,5-difluorobenzylamine
- 2,3-Difluorobenzyl Alcohol
Uniqueness
2-Amino-3,5-difluorobenzyl Alcohol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and interactions. The fluorine atoms further enhance its chemical properties, making it a versatile compound for various applications.
特性
IUPAC Name |
(2-amino-3,5-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOJYUHQMHUJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)




![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)





